(15S)-13-[(4-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
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Overview
Description
(11aS)-2-(4-methoxybenzyl)-5,5-dimethyl-5,6,11,11a-tetrahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indole-1,3(2H)-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (11aS)-2-(4-methoxybenzyl)-5,5-dimethyl-5,6,11,11a-tetrahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indole-1,3(2H)-dione typically involves multi-step organic reactions. The process often starts with the preparation of the core indole structure, followed by the introduction of the imidazo and pyrido groups. Key steps may include:
Cyclization reactions: to form the indole core.
Alkylation: to introduce the 4-methoxybenzyl group.
Reduction and oxidation: steps to achieve the desired functional groups.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group.
Reduction: Reduction reactions can modify the imidazo and pyrido groups.
Substitution: The aromatic rings in the structure can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Catalysts: such as palladium on carbon for hydrogenation reactions.
Major Products:
Oxidation products: may include quinones or other oxidized derivatives.
Reduction products: could involve the formation of amines or alcohols.
Substitution products: depend on the specific substituents introduced during the reaction.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential to form novel compounds.
Biology and Medicine:
- Investigated for its pharmacological properties , including potential anti-cancer and anti-inflammatory effects.
- Used in drug discovery as a lead compound for developing new therapeutics.
Industry:
- Potential applications in the development of new materials with specific chemical properties.
- Used in analytical chemistry for studying reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of (11aS)-2-(4-methoxybenzyl)-5,5-dimethyl-5,6,11,11a-tetrahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indole-1,3(2H)-dione involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, altering cellular signaling pathways.
DNA interaction: The compound could intercalate with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Indole derivatives: Compounds with similar indole structures, such as tryptamines and indole-3-carbinol.
Imidazo[1’,5’1,6]pyrido compounds: Other compounds with the imidazo and pyrido ring systems.
Uniqueness:
- The combination of the 4-methoxybenzyl group with the imidazo[1’,5’:1,6]pyrido[3,4-b]indole structure is unique, providing distinct chemical and biological properties.
- The specific stereochemistry (11aS) adds to its uniqueness, potentially affecting its reactivity and interactions.
This detailed article provides a comprehensive overview of (11aS)-2-(4-methoxybenzyl)-5,5-dimethyl-5,6,11,11a-tetrahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indole-1,3(2H)-dione, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H23N3O3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(15S)-13-[(4-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
InChI |
InChI=1S/C23H23N3O3/c1-23(2)20-17(16-6-4-5-7-18(16)24-20)12-19-21(27)25(22(28)26(19)23)13-14-8-10-15(29-3)11-9-14/h4-11,19,24H,12-13H2,1-3H3/t19-/m0/s1 |
InChI Key |
ZTKRHVRDOBGROC-IBGZPJMESA-N |
SMILES |
CC1(C2=C(CC3N1C(=O)N(C3=O)CC4=CC=C(C=C4)OC)C5=CC=CC=C5N2)C |
Isomeric SMILES |
CC1(C2=C(C[C@@H]3N1C(=O)N(C3=O)CC4=CC=C(C=C4)OC)C5=CC=CC=C5N2)C |
Canonical SMILES |
CC1(C2=C(CC3N1C(=O)N(C3=O)CC4=CC=C(C=C4)OC)C5=CC=CC=C5N2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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